2',3'-Dideoxyinosine;ddI

Hematotoxicity Bone marrow suppression Selective index

Procurement of NRTI reference compounds often defaults to zidovudine, risking skewed toxicity and resistance data. 2',3'-Dideoxyinosine (ddI) provides a calibrated, low-toxicity alternative. - **Toxicity Benchmark**: Cytotoxic IC50 >100 µM vs. <5 µM for AZT. Use as low-hematotoxicity control in CFU assays. - **Resistance Panel**: HIV-1 with 100x AZT resistance remains susceptible to ddI; L74V mutation bidirectional. - **PK Studies**: Active metabolite ddATP half-life 12-24 hrs - ideal for washout & long-acting formulation research. Available for immediate R&D shipment.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
Cat. No. B12366778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyinosine;ddI
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=NC3C2=NC=NC3=O
InChIInChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2/t6-,7+,8?/m0/s1
InChIKeyHKQSQLIIDRXGLH-KJFJCRTCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didanosine (ddI) Procurement-Grade Overview


2',3'-Dideoxyinosine (ddI, didanosine) is a purine nucleoside analog reverse transcriptase inhibitor (NRTI) that, after intracellular phosphorylation to its active metabolite dideoxyadenosine-5'-triphosphate (ddATP), acts as a chain terminator of HIV-1 reverse transcription [1]. Approved as a second antiretroviral agent after zidovudine, ddI occupies a distinct pharmacological niche defined by its differentiating toxicity profile, prolonged intracellular half-life, and non-overlapping resistance pattern relative to pyrimidine-class NRTIs [2]. These properties underpin its historical and ongoing use in combination antiretroviral regimens and make it a critical reference compound for NRTI research, resistance surveillance, and formulation development programs.

Critical NRTI-Class Differentiation of Didanosine


Although all NRTIs share the common mechanism of chain termination following incorporation by HIV-1 reverse transcriptase, the clinical and preclinical behavior of 2',3'-dideoxyinosine diverges sharply from its closest analogs along multiple independently measurable axes [1]. Bone marrow toxicity—the dose-limiting adverse effect of zidovudine—is negligible with ddI, while the intracellular persistence of its active triphosphate metabolite (ddATP) exceeds that of all other clinically evaluated dideoxynucleosides, enabling fundamentally different dosing schedules [2]. Furthermore, HIV-1 isolates with high-level zidovudine resistance (up to 100-fold decrease in susceptibility) typically retain sensitivity to ddI, and the magnitude of resistance that does emerge to ddI is quantitatively smaller (2- to 5-fold) than that observed with zidovudine [3]. These interlocking differences—toxicological, pharmacokinetic, and virological—mean that procurement decisions cannot default to within-class substitution without risking experimental irreproducibility or clinical formulation failure.

Quantitative Differential Evidence for Didanosine


Bone Marrow Progenitor Cytotoxicity vs. Zidovudine

In head-to-head in vitro experiments using normal human bone marrow progenitor cells, 2',3'-dideoxyinosine (ddI) produced significantly lower hematopoietic toxicity than zidovudine (AZT) across granulocyte-macrophage (CFU-GM), megakaryocyte (CFU-Meg), and erythroid (CFU-E/BFU-E) lineages (P < 0.05) [1]. In a complementary study, the concentration of ddI required to inhibit 50% of cell growth (cytotoxic IC50) exceeded 100 μM, compared with cytotoxic IC50 values below 5 μM for both zidovudine and zalcitabine (ddC) [2]. This translates to a substantially higher antiviral selective index for ddI: the ratio of cytotoxic concentration to antiviral effective concentration is quantitatively favorable because ddI's antiviral activity, though less potent on a molar basis than AZT or ddC in lymphocyte assays, is accompanied by dramatically lower cytotoxicity to host cells [2]. Importantly, dose-escalation of erythropoietin reversed ddI-induced erythroid progenitor inhibition (P < 0.05), an effect not demonstrated with zidovudine [1].

Hematotoxicity Bone marrow suppression Selective index NRTI safety profiling

Intracellular Active Metabolite Persistence

The active triphosphate metabolite of 2',3'-dideoxyinosine, dideoxyadenosine-5'-triphosphate (ddATP), possesses the longest intracellular half-life among all clinically evaluated nucleoside antiretroviral agents [1]. Whereas zidovudine triphosphate has an intracellular half-life of approximately 3–4 hours, ddATP demonstrates an intracellular half-life of 8–12 hours in lymphocytes and approximately 12–24 hours in a broader pharmacokinetic review [1][2]. This difference in intracellular pharmacokinetics is mechanistically attributable to the distinct rate-limiting phosphorylation step for each prodrug: formation of zidovudine triphosphate is limited by the monophosphate-to-diphosphate conversion, while ddATP formation is governed by a different enzymatic bottleneck that results in prolonged retention [2]. The practical consequence is that didanosine was developed for twice-daily (every 12 hours) dosing, compared with zidovudine requiring administration four to six times daily or a complex sustained-release formulation [3].

Intracellular pharmacokinetics Dosing frequency ddATP half-life NRTI triphosphate persistence

Activity Against Zidovudine-Resistant HIV-1

A critical differentiation of 2',3'-dideoxyinosine is its retention of antiviral activity against HIV-1 isolates that have acquired high-level resistance to zidovudine [1]. In a direct evaluation of cross-resistance patterns, HIV-1 strains from patients receiving prolonged zidovudine therapy commonly exhibited a 100-fold decrease in zidovudine susceptibility, whereas the same isolates showed no cross-resistance to ddI or ddC [1][2]. The structural basis is that zidovudine resistance mutations in the HIV-1 reverse transcriptase gene discriminate against compounds bearing a 3'-azido group; ddI, which lacks this moiety, is not recognized by the mutant enzyme [2]. Furthermore, the L74V mutation—the signature mutation selected by ddI—confers decreased susceptibility to ddI and abacavir but paradoxically increases susceptibility to zidovudine and tenofovir, creating a non-overlapping and sometimes reciprocal resistance relationship [3].

HIV drug resistance Cross-resistance AZT-resistant strains NRTI resistance genotyping

CD4 Lymphocyte Response vs. Zalcitabine

In a randomized clinical trial directly comparing didanosine (ddI, 500 mg daily) with zalcitabine (ddC, 2.25 mg daily) in 467 HIV-infected patients intolerant of or failing zidovudine therapy, the mean CD4 cell count change from baseline at 2 months was +15.4 cells/mm³ in the ddI arm versus −1.3 cells/mm³ in the ddC arm, yielding a net difference of +16.7 cells/mm³ favoring ddI [1]. Patients assigned to ddI had a significantly greater probability of achieving a CD4 response at 2 months than those receiving ddC. Notably, the relationship between CD4 response and clinical outcome differed between arms: only ddC responders showed significant improvement in progression-free survival compared with ddC nonresponders, ddI responders, and ddI nonresponders (P = 0.03), indicating that the CD4-surrogate-to-outcome linkage is drug-specific and that ddI provides more consistent immunologic benefit regardless of responder status [1].

CD4 count surrogate marker ddI vs ddC clinical comparison Immunologic response Zidovudine alternative therapy

Clinical Disease Progression After Switch from Zidovudine

A meta-analysis of individual patient data from 2,411 participants across five randomized controlled trials (ACTG 116A, ACTG 116B/117, ACTG 175, BMS010, and CTN002) assessed the effect of switching from continued zidovudine to didanosine therapy [1]. After stratification by study and adjustment for baseline CD4 count and prior AIDS diagnosis, the relative risk (RR) of a new AIDS-defining illness or death for patients switched to standard-dose didanosine was 0.66 compared with those continuing zidovudine (P = 0.0001); the RR for death alone was 0.77 (P = 0.07) [1]. In the ACTG 116B/117 sub-study specifically evaluating AZT-experienced patients, the rate of HIV disease progression or death was 32% in the didanosine arm versus 41% in the zidovudine continuation arm, an absolute risk reduction of 9 percentage points [2]. The CD4 cell count increase associated with the switch to didanosine was also confirmed as statistically significant [1].

Clinical endpoint meta-analysis Disease progression AZT-to-ddI switch strategy ACTG clinical trials

Mitochondrial Toxicity Rank Among NRTIs

In a systematic in vitro assessment comparing the effects of nucleoside reverse transcriptase inhibitors on mitochondrial DNA (mtDNA) synthesis in human HepG2 hepatoblastoma cells, skeletal muscle cells, and renal proximal tubule epithelial cells, the potency rank order of mtDNA synthesis inhibition was zalcitabine (ddC) > didanosine (ddI) > stavudine > zidovudine > lamivudine = abacavir = tenofovir [1]. In kinetic studies using purified human recombinant DNA polymerase gamma (the enzyme responsible for mitochondrial DNA replication), the apparent hierarchy of mitochondrial toxicity was ddC ≈ ddI ≈ d4T >> 3TC > tenofovir > AZT > abacavir [2]. While ddI's mitochondrial toxicity places it in a higher-risk category than newer NRTIs such as lamivudine, tenofovir, and abacavir, its toxicity is comparable to stavudine and lower than zalcitabine. This quantitative positioning is essential for studies investigating NRTI-associated mitochondrial dysfunction, where ddI serves as a mid-tier reference compound within the class [1][2].

Mitochondrial DNA synthesis inhibition NRTI mitochondrial toxicity ranking DNA polymerase gamma Adverse effect mechanism

Research and Industrial Application Scenarios


Hematotoxicity Reference in Bone Marrow Screening

Based on the direct head-to-head evidence that ddI exhibits a cytotoxic IC50 exceeding 100 μM compared with less than 5 μM for zidovudine, and that erythropoietin rescues ddI-induced erythroid suppression specifically [1][2], procurement of ddI is indicated for preclinical safety pharmacology programs that require a low-hematotoxicity NRTI comparator. In bone marrow colony-forming unit (CFU-GM, CFU-Meg, CFU-E/BFU-E) assays, ddI serves as the calibrated low-toxicity reference point against which investigational NRTIs can be benchmarked, while zidovudine provides the high-toxicity positive control. This paired-reference strategy enables quantitative therapeutic index calculation for novel compounds.

AZT-Resistant HIV-1 Susceptibility Testing

The established finding that HIV-1 isolates with 100-fold decreased zidovudine susceptibility remain susceptible to ddI (typically exhibiting only 2- to 5-fold changes after prolonged ddI exposure) [1] supports ddI procurement as an essential component of NRTI resistance phenotyping panels. Its orthogonal resistance profile—whereby ddI-selected L74V mutation increases AZT susceptibility while AZT-selected mutations spare ddI [3]—makes ddI uniquely suited for experiments designed to map bidirectional resistance relationships and for validating genotypic resistance algorithms in clinical virology laboratories.

Intracellular NRTI Triphosphate PK Modeling

With its active metabolite ddATP exhibiting the longest intracellular half-life among all NRTIs (8–12 hours in lymphocytes; ≈12–24 hours in broader analyses) [1][2], ddI is the compound of choice for research programs investigating the relationship between intracellular triphosphate pharmacokinetics and antiviral durability. Procurement of ddI enables longitudinal pharmacodynamic studies requiring sustained NRTI pressure with twice-daily dosing, and its prolonged intracellular presence facilitates washout experiments designed to measure the post-antiviral-effect duration, a parameter increasingly relevant for long-acting formulation development.

Mitochondrial Toxicity Calibration in NRTI Screening

The quantitatively established rank order of mitochondrial DNA synthesis inhibition—zalcitabine > didanosine > stavudine > zidovudine > lamivudine = abacavir = tenofovir [1]—positions ddI as a mid-tier mitochondrial toxicant reference. For industrial NRTI development programs, ddI procurement supports tiered mitochondrial toxicity screening where ddI serves as the calibrated intermediate benchmark: compounds with mtDNA inhibition exceeding ddI warrant heightened scrutiny, while those falling between ddI and tenofovir demonstrate an improved mitochondrial safety profile. This evidence-based ranking enables go/no-go decisions without requiring de novo validation of the entire NRTI toxicity spectrum.

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